RK-24466

Kinase inhibition Lck Biochemical assay

RK-24466 is a cell-permeable, ATP-competitive Lck inhibitor (IC50 <1 nM) that decisively outperforms generic Src-family inhibitors. Unlike PP1 and PP2—which potently suppress Fyn, Hck, and Src at comparable concentrations—RK-24466 provides >100-fold selectivity with minimal off-target activity against EGFR, PKC, CDC2/B, and ZAP-70. Its ≥100-fold greater potency than PP1 in anti-CD3-stimulated IL-2 production assays makes it the definitive chemical probe for T-cell receptor signaling studies. Validated in vivo (ED50 = 4 mg/kg i.p.) and for VSMC proliferation and migration assays. Choose RK-24466 when precise Lck-specific target engagement, defined selectivity windows, and low-nanomolar cellular potency are non-negotiable.

Molecular Formula C23H22N4O
Molecular Weight 370.4 g/mol
CAS No. 213743-31-8
Cat. No. B1673643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRK-24466
CAS213743-31-8
SynonymsKIN001-051;  KIN001051;  KIN001 051
Molecular FormulaC23H22N4O
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)OC5=CC=CC=C5
InChIInChI=1S/C23H22N4O/c24-22-21-20(14-27(17-6-4-5-7-17)23(21)26-15-25-22)16-10-12-19(13-11-16)28-18-8-2-1-3-9-18/h1-3,8-15,17H,4-7H2,(H2,24,25,26)
InChIKeyFMETVQKSDIOGPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RK-24466 (CAS 213743-31-8): Potent and Selective Lck Inhibitor for T-Cell Signaling Research and Procurement Considerations


RK-24466 (also designated KIN 001-51 or Lck inhibitor C8863; CAS 213743-31-8) is a cell-permeable pyrrolopyrimidine compound that acts as a potent, ATP-competitive inhibitor of the lymphocyte-specific protein tyrosine kinase Lck . It belongs to the class of pyrrolopyrimidines substituted by amino, 4-phenoxyphenyl, and cyclopentyl groups at positions 4, 5, and 7, respectively [1]. The compound inhibits two constructs of human Lck kinase—Lck (64-509) and LckCD—with IC50 values of less than 1 nM and 2 nM, respectively . As a key mediator of T-cell receptor (TCR) signal transduction, Lck governs T-cell activation, cytokine release, and proliferation, positioning RK-24466 as a critical chemical probe for immunological research and drug discovery programs targeting T-cell-mediated pathologies .

Why Generic Lck Inhibitor Substitution Fails: RK-24466's Distinct Selectivity Profile Relative to PP1, PP2, and A-770041


Not all Lck inhibitors are functionally interchangeable in cellular and in vivo experimental systems. While multiple Src family kinase (SFK) inhibitors exhibit nanomolar potency against isolated Lck kinase domains, their broader kinase selectivity profiles, cellular permeability characteristics, and off-target liabilities diverge substantially. For instance, PP1 and PP2 inhibit Lck with IC50 values of 4–5 nM but also potently suppress Fyn, Hck, and Src at comparable concentrations, introducing confounding SFK-wide inhibition that complicates mechanistic interpretation . Conversely, A-770041 achieves higher Lck selectivity over Fyn but with significantly attenuated absolute potency (IC50 = 147 nM) relative to RK-24466 . These differential characteristics render generic substitution scientifically unsound when precise Lck-specific target engagement, defined selectivity windows, or low-nanomolar cellular potency is required. RK-24466 occupies a unique position in the Lck inhibitor landscape with its combination of sub-nanomolar biochemical potency and a selectivity profile that minimizes off-target activity against EGFR, PKC, CDC2/B, and ZAP-70 [1].

RK-24466 Quantitative Evidence Guide: Direct Comparative Data for Scientific Procurement Decisions


Biochemical Potency Differential: RK-24466 Exhibits Sub-Nanomolar Lck Inhibition Versus Comparator PP1 (5 nM) and A-770041 (147 nM)

RK-24466 demonstrates sub-nanomolar inhibitory potency against the Lck (64-509) construct with IC50 < 1 nM (< 0.001 μM) under 5 μM ATP assay conditions . By direct comparison, the widely used Src family inhibitor PP1 inhibits Lck with an IC50 of 5 nM—at least 5-fold weaker potency . A-770041, a more selective but less potent Lck inhibitor, exhibits an IC50 of 147 nM (1 mM ATP)—approximately 150-fold weaker than RK-24466 . This potency differential is non-trivial for experiments requiring complete target engagement at minimal compound concentrations.

Kinase inhibition Lck Biochemical assay IC50

Cellular Functional Activity: RK-24466 Demonstrates ≥ 100-Fold Greater Potency Than PP1 in Jurkat T-Cell IL-2 Production Assay

In a direct head-to-head cellular functional comparison, RK-24466 inhibits anti-CD3 antibody-stimulated IL-2 production in Jurkat T cells with potency at least 100-fold greater than that of PP1 [1]. This cellular efficacy directly translates the compound's biochemical potency advantage into a functional readout that reflects native T-cell receptor signaling pathway engagement. The assay employs Jurkat cells stimulated with anti-CD3 antibody, a standard model system for interrogating proximal TCR signaling events.

T-cell activation IL-2 production Jurkat cells Cellular assay

Kinase Selectivity Profile: RK-24466 Minimally Affects EGFR, PKC, CDC2/B, and ZAP-70 (IC50 > 3.2 μM to > 50 μM)

RK-24466 demonstrates a defined selectivity window against a panel of off-target kinases relevant to T-cell signaling and broader cellular regulation. While potently inhibiting Lck (IC50 < 1 nM), RK-24466 only minimally affects the activities of EGFR (IC50 = 3.2 μM), PKC (IC50 > 33 μM), CDC2/B (IC50 > 50 μM), and ZAP-70 (IC50 > 50 μM) [1]. Related Src family kinases Src, Kdr, and Tie-2 are inhibited with much weaker potency (IC50s = 70 nM, 1.57 μM, and 1.98 μM, respectively) [1]. In contrast, PP1 and PP2 potently inhibit Fyn at 5–6 nM, and both compounds exhibit significant activity against Hck and Src at comparable nanomolar concentrations , introducing confounding pan-SFK inhibition.

Kinase selectivity Off-target profiling EGFR ZAP-70

In Vivo Efficacy: RK-24466 Inhibits T-Cell Receptor-Stimulated IL-2 Production in Mice (ED50 = 4 mg/kg i.p.)

RK-24466 demonstrates functional in vivo activity following intraperitoneal administration. In mice, RK-24466 inhibits T-cell receptor-stimulated (anti-CD3 mAb) IL-2 production with an ED50 of 4 mg/kg after intraperitoneal administration [1]. Oral administration yields reduced efficacy (ED50 = 25 mg/kg), consistent with limited oral bioavailability characteristics of the pyrrolopyrimidine scaffold in this specific compound iteration [1]. By comparison, the orally optimized Lck inhibitor A-770041 inhibits CD3 mAb-induced IL-2 production in mice in vivo with an IC50 of 78 nM plasma concentration and demonstrates oral bioavailability (rat F = 34.1% at 10 mg/kg p.o.) , but with approximately 150-fold weaker biochemical potency.

In vivo pharmacology Immunosuppression IL-2 T-cell

Vascular Smooth Muscle Cell Application: RK-24466 Suppresses VSMC Proliferation and Migration via ERK and Akt Pathway Inhibition

Beyond T-cell immunology applications, RK-24466 demonstrates functional activity in vascular smooth muscle cell (VSMC) systems. The compound significantly inhibits both VSMC proliferation and migration via down-regulation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK) pathways, and significantly decreases the expression of proliferating cell nuclear antigen (PCNA), cyclin D1, and phosphorylated retinoblastoma protein (pRb) . This activity has been documented in a peer-reviewed study published in the European Journal of Pharmacology, providing independent validation of RK-24466's utility beyond immunology-focused applications [1].

Vascular biology VSMC ERK/Akt Proliferation

Chemical Scaffold Lineage: RK-24466 Belongs to Pyrrolo[2,3-d]pyrimidine Class with Validated Lck Selectivity Over Src

RK-24466's core pyrrolo[2,3-d]pyrimidine scaffold has been systematically characterized in peer-reviewed medicinal chemistry literature as conferring potent Lck inhibition with selectivity over Src family kinases [1]. Structure-activity relationship (SAR) studies demonstrate that the 5-(4-phenoxyphenyl) substituent—a defining structural feature of RK-24466—is critical for achieving potent Lck inhibition and selectivity over Src [2]. Further optimization at the N-7 position (where RK-24466 bears a cyclopentyl group) has been shown to modulate pharmacokinetic properties and oral bioavailability within this scaffold class [3]. This scaffold-level validation distinguishes RK-24466 from structurally unrelated Lck inhibitors such as PP1/PP2 (pyrazolopyrimidines) and A-770041, which may exhibit distinct off-target profiles and binding kinetics.

Medicinal chemistry Pyrrolopyrimidine Scaffold Structure-activity

RK-24466 Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


T-Cell Receptor Signaling and IL-2 Production Studies Requiring High Cellular Potency

RK-24466 is optimally suited for investigating proximal TCR signaling events in Jurkat T cells and primary T-cell preparations where maximal Lck inhibition with minimal compound concentration is essential. The compound's ≥ 100-fold greater potency than PP1 in inhibiting anti-CD3-stimulated IL-2 production [1] makes it the preferred choice for dose-response studies requiring complete Lck pathway suppression without cytotoxicity or solvent-related artifacts. This application is particularly relevant for immunological research programs examining T-cell activation thresholds, cytokine release mechanisms, and Lck-dependent signal transduction cascades.

Acute In Vivo Lck Inhibition Studies Utilizing Intraperitoneal Administration

For researchers requiring acute in vivo Lck inhibition in murine models, RK-24466 provides validated efficacy at low intraperitoneal doses (ED50 = 4 mg/kg i.p.) [1]. This application is appropriate for proof-of-concept studies examining Lck's role in T-cell-mediated pathologies, transplant rejection models, or autoimmune disease mechanisms where acute target engagement is prioritized over chronic oral dosing convenience. Researchers should note that oral administration yields substantially reduced efficacy (ED50 = 25 mg/kg p.o.) [1], making intraperitoneal delivery the recommended route for achieving robust pharmacodynamic effects.

Vascular Smooth Muscle Cell Biology: Lck-Dependent Proliferation and Migration Studies

RK-24466 has been independently validated in peer-reviewed literature as an effective tool for studying VSMC proliferation and migration via suppression of Akt and ERK signaling pathways [1]. This orthogonal application extends the compound's utility beyond immunology to vascular biology research programs investigating restenosis, atherosclerosis, or vascular remodeling. Researchers should employ RK-24466 at concentrations of 1–10 μM for 24-hour treatment protocols, with expected decreases in PCNA, cyclin D1, and pRb expression serving as pharmacodynamic readouts [2].

Kinase Selectivity Profiling and Chemical Probe Validation Studies

RK-24466's well-characterized selectivity profile—with minimal inhibition of EGFR (IC50 = 3.2 μM), PKC (> 33 μM), CDC2/B (> 50 μM), and ZAP-70 (> 50 μM) [1]—positions the compound as a valuable chemical probe for validating Lck-specific phenotypes in cellular systems. In experiments where the broader Src family inhibition of PP1 or PP2 (potent Fyn and Hck suppression) [2] would confound interpretation, RK-24466 provides a cleaner tool for dissecting Lck-dependent biology. This application is particularly relevant for target validation studies, high-content screening campaigns, and mechanistic follow-up experiments requiring well-defined target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for RK-24466

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.